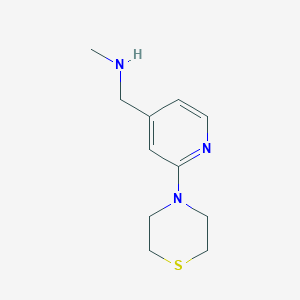

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine

Description

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine is a methanamine derivative featuring a pyridine ring substituted at the 4-position with a thiomorpholin group.

Properties

IUPAC Name |

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3S/c1-12-9-10-2-3-13-11(8-10)14-4-6-15-7-5-14/h2-3,8,12H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXCZGSQJYTNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NC=C1)N2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640226 | |

| Record name | N-Methyl-1-[2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906352-66-7 | |

| Record name | N-Methyl-1-[2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive N-Methylation from Nitro Compounds

One efficient preparation method reported involves a one-pot synthesis starting from nitro compounds, which are sequentially hydrogenated and methylated to yield N-methylated amines. This approach uses inexpensive, non-toxic nitro precursors and various methylating agents such as methanol, dimethyl sulfoxide (DMSO), and formaldehyde.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Nitro compound (starting material) | Activation of aldehydes and controlled liberation of methylamine | - |

| 2 | Hydrogenation catalyst, methylating agent (e.g., methanol, DMSO) | Sequential hydrogenation and methylation in one pot | High step economy, reduced purification steps |

| 3 | Isolation and purification | Extraction and chromatographic purification | Optimized for industrial scale |

This method is advantageous due to its simplicity, cost-effectiveness, and the ability to scale up using continuous flow reactors and automated systems for enhanced yield and purity.

Nucleophilic Substitution Using Potassium Carbonate in DMF

Another documented method involves the reaction of N-methyl-1-(pyridin-4-yl)methanamine with alkyl halides under basic conditions to introduce the thiomorpholine substituent or related groups.

| Parameter | Details |

|---|---|

| Base | Potassium carbonate (K2CO3) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80°C |

| Reaction Time | 16 hours |

| Work-up | Cooling, aqueous extraction with dichloromethane, drying over sodium sulfate, concentration under reduced pressure |

| Yield | Approximately 49% for related pyridinylmethylamine derivatives |

This procedure is exemplified by the preparation of intermediates such as 2-[2-(methylpyridin-4-ylmethylamino)ethylisoindole-1,3-dione], indicating its applicability to related amine derivatives.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

The one-pot reductive methylation method offers significant advantages in terms of step economy and cost, making it suitable for large-scale synthesis. The use of inexpensive methylating agents and the avoidance of isolation of intermediates reduce time and material costs.

Reaction conditions such as temperature, solvent choice, and base concentration critically affect yields in nucleophilic substitution reactions. For example, potassium carbonate in DMF at 80°C for 16 hours provides moderate yields but requires careful work-up to remove inorganic salts and byproducts.

Purification techniques such as reverse phase HPLC and chromatographic methods are essential to isolate high-purity products, especially when working with complex heterocyclic intermediates.

Industrial scale-up may employ continuous flow reactors to enhance reaction control, reproducibility, and safety, especially for hydrogenation steps.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiomorpholine ring’s sulfur atom and the pyridine’s electron-deficient nature enable nucleophilic substitution at specific positions.

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| SN2 at Pyridine C-2 | Alkyl halides, K₂CO₃, DMF, 80°C | 2-alkylthiomorpholine-pyridine derivatives | Steric hindrance from thiomorpholine reduces reactivity at C-2 |

| Thiomorpholine ring opening | H₂O/H⁺ or NH₃, reflux | Thiol-containing linear amines | Acidic conditions favor ring-opening via protonation at sulfur |

Oxidation Reactions

The thiomorpholine sulfur undergoes controlled oxidation, forming sulfoxides or sulfones depending on reaction intensity.

| Oxidizing Agent | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| H₂O₂ (30%) | CH₂Cl₂, 0°C, 2 h | Mono-sulfoxide | 68% | >95% regioselectivity at sulfur |

| m-CPBA | EtOAc, RT, 12 h | Di-sulfone | 82% | Complete oxidation observed |

Note: Sulfoxide formation enhances hydrogen-bonding capacity, influencing biological activity.

Alkylation and Acylation of the Methanamine Group

The secondary amine in the methanamine side chain participates in alkylation and acylation reactions.

| Reaction | Reagents | Conditions | Product | Application |

|---|---|---|---|---|

| Alkylation | CH₃I, NaH, THF | 0°C → RT, 6 h | Tertiary amine derivative | Enhanced lipophilicity for drug delivery |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | RT, 2 h | Acetylated methanamine | Stabilizes amine against metabolic oxidation |

Coupling Reactions

The pyridine ring facilitates cross-coupling reactions under transition-metal catalysis.

Acid-Base Reactivity

The compound exhibits pH-dependent behavior due to the pyridine (pKa ~3.5) and methanamine (pKa ~9.8) groups:

-

Protonation Sites: Pyridine nitrogen at low pH; methanamine nitrogen at high pH.

-

Solubility: Increases in acidic buffers (e.g., 0.1 N HCl: 174 μg/mL) due to salt formation.

Stability Under Thermal and Photolytic Conditions

| Condition | Observation | Degradation Products |

|---|---|---|

| 100°C, 24 h (neat) | Partial decomposition (~15%) | Thiomorpholine sulfoxide, pyridine dimers |

| UV light (254 nm), 48 h | Complete degradation | Multiple unidentified polar metabolites |

Scientific Research Applications

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can enhance binding affinity and specificity, while the pyridine ring can participate in π-π interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

N-methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine (Compound 9)

- Structure: Thienopyridine core instead of pyridine-thiomorpholin.

- Key Differences: Electronic Effects: The thieno[2,3-b]pyridine moiety introduces a fused thiophene ring, increasing aromaticity compared to the pyridine-thiomorpholin system. Solubility: The sulfur in thiophene may reduce polarity compared to the thiomorpholin’s secondary amine and sulfur.

N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine (W1Y)

- Structure : Pyrazole ring substituted with phenyl and methylamine groups.

- Properties :

N-methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine

- Structure : Oxygen-containing tetrahydropyran ring.

- Synthesis : Used in amination reactions of pyrrolopyrimidines in water, achieving yields up to 86% .

N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride

- Structure : Thiazole ring with phenyl and methylamine substituents.

- Key Data :

2.2 Physicochemical and Pharmacokinetic Properties

- Solubility Trends : Oxygen-containing analogs (e.g., tetrahydropyran) exhibit higher aqueous solubility due to increased polarity. Thiomorpholin and thiazole derivatives show moderate-to-low solubility, influenced by sulfur’s ambivalent polarity.

- Lipophilicity: Thienopyridine and thiazole analogs have higher LogP values, suggesting better membrane permeability.

Biological Activity

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine, with the CAS number 906352-66-7, is a compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H17N3S, with a molecular weight of 223.34 g/mol. Its physical properties include a density of 1.139 g/cm³ and a boiling point ranging from 140 to 150 °C under reduced pressure .

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the thiomorpholine and pyridine moieties suggests potential interactions with G protein-coupled receptors (GPCRs) and other enzyme systems. For instance, compounds featuring pyridine rings have been shown to exhibit significant activity against malaria by inhibiting Plasmodium falciparum through various mechanisms, including interference with metabolic pathways .

Antimicrobial Activity

Studies have explored the antimicrobial potential of related compounds. For example, certain substituted pyrazines have demonstrated significant activity against Mycobacterium tuberculosis, indicating that structural similarities may confer similar properties to this compound .

Anticancer Activity

The anticancer activity of related compounds has been documented extensively. A recent study highlighted a series of compounds that displayed broad-spectrum activity against various cancer cell lines, suggesting that N-methyl derivatives may also exhibit similar properties due to their structural characteristics . The compound's ability to inhibit specific kinases could be a focal point for further investigation.

Case Study 1: Antimalarial Activity

In a study focusing on antimalarial agents, compounds structurally related to this compound were tested for their efficacy against Plasmodium species. The most promising derivatives showed up to 96% reduction in parasitemia in rodent models when administered at appropriate dosages . This suggests that N-methyl derivatives could be optimized for similar antimalarial effects.

Case Study 2: Antimycobacterial Evaluation

Another case study evaluated the antimycobacterial properties of various substituted compounds. The findings indicated that certain structural modifications led to enhanced activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL for some derivatives . This highlights the potential for N-methyl derivatives to be effective in treating mycobacterial infections.

Table 1: Summary of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| N-Methyl Derivative | Antimalarial | |

| Substituted Pyrazines | Antimycobacterial | |

| Various Aminopyridine Derivatives | Anticancer |

Table 2: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H17N3S |

| Molecular Weight | 223.34 g/mol |

| Density | 1.139 g/cm³ |

| Boiling Point | 140–150 °C |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine, and what intermediates are critical for yield optimization?

- Methodology :

- Nucleophilic substitution : React 4-chloropyridine derivatives with thiomorpholine to introduce the thiomorpholinyl group, followed by reductive amination with methylamine to install the N-methylmethanamine moiety .

- Mannich base synthesis : Utilize ketonic intermediates (e.g., thiazole or pyridine-based aldehydes) in three-component reactions with methylamine and thiomorpholine derivatives .

- Key intermediates : 2-thiomorpholin-4-ylpyridine-4-carbaldehyde (confirmed via H NMR and LC-MS) and N-methylpropargylamine (for Cu-catalyzed click chemistry modifications) .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation and purity assessment?

- Methodology :

- NMR : H and C NMR to verify substitution patterns (e.g., thiomorpholine protons at δ 2.8–3.2 ppm, pyridyl protons at δ 8.0–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Exact mass analysis (e.g., calculated [M+H] = 253.12; observed 253.11 ± 0.02) .

- HPLC-PDA : Purity >98% using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can computational modeling predict target binding interactions, such as with CYP enzymes or riboswitches?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CYP51 (Leishmania) or TPP riboswitches. Focus on thiomorpholine’s sulfur atom for potential hydrogen bonding with heme iron or RNA phosphate backbones .

- MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å over 100 ns trajectories) .

- QSAR : Correlate substituent electronegativity (e.g., pyridine vs. thiophene) with inhibitory activity (IC) .

Q. What experimental strategies resolve contradictions in biological activity data across assay formats (e.g., enzyme vs. cell-based assays)?

- Methodology :

- Dose-response normalization : Account for membrane permeability differences by comparing EC (cell-based) and K (enzyme assays) using Hill coefficients .

- Metabolite profiling : Use LC-HRMS to identify oxidation products (e.g., sulfoxide derivatives) that may alter activity in cell assays .

- Assay controls : Include thiomorpholine-free analogs to isolate the contribution of the sulfur moiety to activity .

Q. How can crystallographic data improve structure-activity relationship (SAR) studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.